molecular formula C11H23NO3 B13390980 tert-butyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate CAS No. 545433-88-3

tert-butyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate

Cat. No.: B13390980
CAS No.: 545433-88-3
M. Wt: 217.31 g/mol
InChI Key: BPLDQMXXYMKQPW-UHFFFAOYSA-N
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Description

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol is a chiral amino alcohol derivative. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino group. This compound is significant in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (2S,3S)-3-methyl-1-pentanol.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol.

Industrial Production Methods

Industrial production methods for N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Deprotection: Formation of the free amine.

Scientific Research Applications

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide mimetics and other biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol involves its role as a chiral auxiliary or protecting group in various chemical reactions. The Boc group provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in synthetic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine
  • N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol
  • N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid

Uniqueness

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination makes it a versatile intermediate in the synthesis of various chiral compounds and pharmaceuticals. Its ability to undergo multiple types of chemical reactions further enhances its utility in organic synthesis.

Properties

CAS No.

545433-88-3

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate

InChI

InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)

InChI Key

BPLDQMXXYMKQPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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